3-Bromopropyl 3,4-diphenylcyclohex-3-ene-1-carboxylate
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Overview
Description
3-Bromopropyl 3,4-diphenylcyclohex-3-ene-1-carboxylate is an organic compound that features a bromopropyl group attached to a cyclohexene ring substituted with two phenyl groups and a carboxylate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromopropyl 3,4-diphenylcyclohex-3-ene-1-carboxylate typically involves the reaction of 3,4-diphenylcyclohex-3-ene-1-carboxylic acid with 3-bromopropanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction is carried out under reflux conditions to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-Bromopropyl 3,4-diphenylcyclohex-3-ene-1-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the double bond in the cyclohexene ring to a single bond.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide, ammonia, or thiourea are commonly used under mild to moderate conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Products include 3-hydroxypropyl 3,4-diphenylcyclohex-3-ene-1-carboxylate, 3-aminopropyl 3,4-diphenylcyclohex-3-ene-1-carboxylate, and 3-thiopropyl 3,4-diphenylcyclohex-3-ene-1-carboxylate.
Oxidation: Products include 3,4-diphenylcyclohex-3-ene-1-carboxylic acid and 3,4-diphenylcyclohex-3-enone.
Reduction: Products include 3-bromopropyl 3,4-diphenylcyclohexane-1-carboxylate and 3-bromopropyl 3,4-diphenylcyclohex-3-ene-1-methanol.
Scientific Research Applications
3-Bromopropyl 3,4-diphenylcyclohex-3-ene-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Bromopropyl 3,4-diphenylcyclohex-3-ene-1-carboxylate involves its interaction with specific molecular targets and pathways. The bromopropyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives that may exhibit different biological activities. The compound’s structure allows it to interact with enzymes and receptors, potentially modulating their activity and influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
3-Bromopropyl benzene: Similar in structure but lacks the cyclohexene and carboxylate groups.
3-Bromopropyl cyclohexane: Similar in structure but lacks the phenyl groups and carboxylate group.
3,4-Diphenylcyclohex-3-ene-1-carboxylic acid: Similar in structure but lacks the bromopropyl group.
Uniqueness
3-Bromopropyl 3,4-diphenylcyclohex-3-ene-1-carboxylate is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of both the bromopropyl and carboxylate groups allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
62544-47-2 |
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Molecular Formula |
C22H23BrO2 |
Molecular Weight |
399.3 g/mol |
IUPAC Name |
3-bromopropyl 3,4-diphenylcyclohex-3-ene-1-carboxylate |
InChI |
InChI=1S/C22H23BrO2/c23-14-7-15-25-22(24)19-12-13-20(17-8-3-1-4-9-17)21(16-19)18-10-5-2-6-11-18/h1-6,8-11,19H,7,12-16H2 |
InChI Key |
XQLCUKWPBOZOLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=C(CC1C(=O)OCCCBr)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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